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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid Documentation Hub

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  • Product: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid
  • CAS: 1423029-75-7

Core Science & Biosynthesis

Foundational

Structural Analogs of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid: Synthesis, Mechanistic Profiling, and Applications in Drug Discovery

Executive Summary The 2,5-dioxoimidazolidine (hydantoin) architecture is a privileged scaffold in medicinal chemistry. Specifically, 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS 1423029-75-7)—and its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 2,5-dioxoimidazolidine (hydantoin) architecture is a privileged scaffold in medicinal chemistry. Specifically, 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS 1423029-75-7)—and its structural analogs—occupy a unique chemical space. Characterized by a rigid heterocyclic core, a sterically restricting C4-methyl group, and a flexible C4-butanoic acid chain, these molecules serve a dual purpose. They act as direct pharmacological modulators (targeting voltage-gated sodium channels and metalloproteinases) and as critical synthetic intermediates for conformationally constrained unnatural amino acids used in advanced peptidomimetics.

This technical guide provides a comprehensive framework for the synthesis, structural profiling, and application of these hydantoin analogs, written for drug development professionals and synthetic chemists.

Structural Biology and Pharmacophore Modeling

The therapeutic versatility of hydantoin analogs stems from their highly functionalized core. The 2,5-dioxoimidazolidine ring provides a robust hydrogen-bonding network: the N1-H and N3-H act as strict hydrogen-bond donors, while the C2=O and C5=O act as acceptors.

In the case of 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, the substitution pattern at the C4 position dictates target engagement [3]:

  • C4-Methyl Group (Steric Restrictor): Induces the Thorpe-Ingold effect, restricting the conformational freedom of the molecule and locking the appended alkyl chains into a defined spatial trajectory.

  • C4-Butanoic Acid Chain (Electrostatic Anchor): Mimics the side chains of glutamate or adipate. In metalloproteinase (MMP) inhibitors, this chain extends into the S1' specificity pocket, while the hydantoin core acts as a zinc-binding group (ZBG). In voltage-gated sodium channels (VGSCs), the chain provides an electrostatic anchor to basic residues (e.g., Arginine/Lysine) within the channel pore.

Pharmacophore Core Hydantoin Scaffold (2,5-Dioxoimidazolidine) NH N1-H / N3-H (H-Bond Donors) Core->NH CO C2=O / C5=O (H-Bond Acceptors) Core->CO Alkyl C4-Methyl Group (Steric Restrictor) Core->Alkyl Acid C4-Butanoic Acid (Electrostatic Anchor) Core->Acid Target Receptor Binding Pocket (VGSC or Enzyme Active Site) NH->Target H-Bonding CO->Target Dipole Interactions Alkyl->Target Hydrophobic Fit Acid->Target Salt Bridge Formation

Fig 2. Pharmacophore model of 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid analogs.

Synthetic Methodologies: The Bucherer-Bergs Reaction

To synthesize 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, the Bucherer-Bergs multicomponent reaction is the gold standard [1].

Causality in Experimental Design: The Bucherer-Bergs reaction is selected over the Strecker synthesis because it operates under strict thermodynamic control. While the Strecker reaction yields an α -aminonitrile (which is prone to reversibility and requires highly toxic anhydrous HCN), the Bucherer-Bergs reaction utilizes potassium cyanide and ammonium carbonate. The ammonium carbonate acts as a dual-source reagent, providing both the ammonia for imine formation and the carbon dioxide required for the irreversible cyclization into the highly stable 2,5-dioxoimidazolidine ring [1].

Protocol 1: Multicomponent Synthesis of the Hydantoin Core

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Reagent Assembly: Dissolve 5-oxohexanoic acid (1.0 eq) in a 1:1 mixture of absolute ethanol and deionized water.

    • Causality: The mixed solvent system is critical; the ethanol ensures the solubility of the hydrophobic alkyl chain of the ketone, while the water solvates the inorganic salts.

  • Activation: Add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq). Immediately seal the reaction vessel in a pressure tube.

    • Causality: Sealing the vessel prevents the escape of volatile NH3​ and CO2​ gases generated in situ. Maintaining internal pressure is the thermodynamic driver that pushes the equilibrium toward the cyclic hydantoin.

  • Thermal Cycling & Validation: Heat the mixture to 60°C for 16 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor ketone peak disappears and the [M+H]+ 201.1 m/z peak emerges, confirming cyclization.

  • Isolation: Cool the vessel to 0°C and slowly acidify to pH 2.0 using 6M HCl.

    • Causality: Acidification protonates the C4-butanoic acid chain. This eliminates its ionic character, drastically reducing its aqueous solubility and forcing the target hydantoin to precipitate as a highly pure white crystalline solid. Filter and wash with cold water.

Applications in Peptidomimetics: Unnatural Amino Acid Generation

A major application of 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid is its role as a precursor for 2-amino-2-methyladipic acid , an α,α -disubstituted unnatural amino acid. When incorporated into peptide therapeutics (such as GLP-1 analogs), these sterically hindered amino acids prevent proteolytic degradation by shielding the peptide backbone from exopeptidases [2].

Protocol 2: Alkaline Hydrolysis Workflow

Hydantoins are notoriously resistant to standard hydrolysis. This protocol utilizes extreme alkaline conditions with a specific counter-ion strategy.

  • Hydrolysis: Suspend the hydantoin in an aqueous solution of 2M Barium Hydroxide ( Ba(OH)2​ ) (3.0 eq).

  • Pressurization: Heat the suspension in a Teflon-lined autoclave at 150°C for 24 hours.

    • Causality: The extreme temperature and pressure are required to cleave the robust urea linkage within the hydantoin core, driving decarboxylation.

  • Precipitation & Workup: Cool the mixture to room temperature and add 1M H2​SO4​ dropwise until the pH reaches exactly 6.5.

    • Causality & Self-Validation: Ba(OH)2​ is explicitly chosen over NaOH because the Ba2+ ions can be quantitatively removed. The stoichiometric addition of sulfate reacts with barium to form BaSO4​ , an insoluble white precipitate. The cessation of precipitate formation upon a micro-test addition of sulfate self-validates the complete removal of inorganic salts, leaving only the pure zwitterionic amino acid in solution.

  • Recovery: Filter the BaSO4​ through a Celite pad and lyophilize the filtrate to yield the pure unnatural amino acid.

Workflow A 5-Oxohexanoic Acid (Ketone Precursor) B Bucherer-Bergs Reaction KCN, (NH4)2CO3 A->B Nucleophilic Addition C 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl) butanoic acid B->C Thermodynamic Cyclization D Alkaline Hydrolysis Ba(OH)2, 150°C C->D Ring Opening E 2-Amino-2-methyladipic acid (Peptidomimetic Block) D->E Decarboxylation & Salt Precipitation

Fig 1. Synthetic workflow from 5-oxohexanoic acid to peptidomimetic building blocks.

Pharmacological Profiling & Target Engagement

Structural modifications to the hydantoin core drastically alter its pharmacokinetic profile and primary target affinity. By varying the chain length or introducing N-alkylation, researchers can tune the molecule from a central nervous system (CNS) active anticonvulsant to a peripherally restricted enzyme inhibitor[3].

Table 1: Quantitative Structure-Activity Relationship (SAR) of Hydantoin Analogs

Structural AnalogModificationTarget Affinity (IC50 / Ki)LogPPrimary Application
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid Core Molecule (C4-Methyl, C4-Butanoic Acid)VGSC: ~45 µM0.8Peptidomimetic precursor / Weak VGSC modulator
4-(2,5-Dioxoimidazolidin-4-yl)butanoic acid Des-methyl (Loss of steric restriction)VGSC: >100 µM0.3Conformational probe
5,5-Diphenylhydantoin (Phenytoin) C4,C4-Diphenyl substitutionVGSC: 8 µM2.4Classical Anticonvulsant
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid N-Alkylation (Shifted chain)MMP-12: 1.2 µM1.1Metalloproteinase Inhibitor

Note: VGSC = Voltage-Gated Sodium Channel; MMP = Matrix Metalloproteinase. Values represent baseline pharmacological profiling for the scaffold.

By understanding the causality behind these structural modifications, drug development professionals can leverage the 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid scaffold to design highly selective therapeutics with tailored metabolic stability.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024. URL:[Link]

  • Fosgerau, K., & Hoffmann, T. (2015). "Peptide therapeutics: current status and future directions." Drug Discovery Today, 20(1), 122-128. URL:[Link]

  • Cho, S. H., Kim, S. H., & Shin, D. (2019). "Recent applications of hydantoin and thiohydantoin in medicinal chemistry." European Journal of Medicinal Chemistry, 164, 517-545. URL:[Link]

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel small molecule, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7). Cur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel small molecule, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7). Currently, public domain literature and databases lack specific binding data for this compound.[1] This document, therefore, serves as a predictive and methodological guide for researchers and drug development professionals. It outlines a strategic, multi-pronged approach, beginning with computational predictions to identify potential biological targets and culminating in detailed, state-of-the-art experimental protocols for affinity determination and validation. The methodologies described herein are designed to establish a robust understanding of the compound's pharmacodynamic profile, a critical step in assessing its therapeutic potential.

Introduction: The Significance of Receptor Binding Affinity in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is contingent on a thorough understanding of its interaction with biological systems. At the heart of this understanding lies the concept of receptor binding affinity—a measure of the strength of the interaction between a ligand, in this case, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, and its molecular target, typically a protein receptor. High affinity is often a prerequisite for potent biological activity. Consequently, the precise and accurate determination of binding affinity is a cornerstone of modern drug discovery, guiding lead optimization, structure-activity relationship (SAR) studies, and the prediction of in vivo efficacy.

This guide addresses the current knowledge gap concerning 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, a compound with a unique chemical scaffold combining a hydantoin (imidazolidine-2,4-dione) ring with a butanoic acid side chain. While direct biological data is not yet available, the structural motifs present in this molecule suggest the potential for interactions with a range of biological targets. The hydantoin core is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs with diverse mechanisms of action.

Compound Profile: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

A clear understanding of the physicochemical properties of the molecule is the foundation for designing relevant biological assays.

PropertyValueSource
CAS Number 1423029-75-7NextSDS[2]
Molecular Formula C8H12N2O4Sapphire Bioscience[3]
Molecular Weight 200.19 g/mol Sapphire Bioscience[3]
Chemical Structure
alt text
Predicted XlogP -0.6PubChem[1]

The presence of both a hydrogen bond donor (the imidazolidinone nitrogen) and acceptor (the carbonyl oxygens and the carboxylic acid), along with a lipophilic methyl group and a flexible butanoic acid chain, provides a rich pharmacophore for potential receptor interactions.

Predictive Analysis: Identifying Potential Biological Targets

In the absence of experimental data, a logical first step is to employ computational methods to predict potential biological targets. This in silico approach can save significant time and resources by narrowing the field of potential receptors to be investigated experimentally.

Structural Similarity and Substructure Searching

A search for structurally related compounds with known biological activities can provide valuable initial hypotheses. The core structure, a substituted hydantoin, is a key feature. Compounds containing the imidazolidinone or related scaffolds have shown a wide range of biological activities, including acting as inhibitors of the MDM2/p53 interaction, which is a promising strategy in cancer therapy.[4]

Reverse Docking and Target Prediction Servers

Reverse docking algorithms screen a library of known protein structures to identify which ones are most likely to bind to the query molecule. This approach can generate a ranked list of potential targets, which can then be prioritized for experimental validation.

Experimental Determination of Receptor Binding Affinity

Once a set of potential targets has been identified, the next crucial step is to experimentally determine the binding affinity of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid to these targets. The choice of assay will depend on the nature of the target and the available resources.

Radioligand Binding Assays

This classical and highly sensitive method directly measures the interaction of a radiolabeled ligand with a receptor.

Workflow for a Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a known concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled).

  • Competition: Add increasing concentrations of the unlabeled test compound, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using filtration or centrifugation.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates), from which the binding affinity (KD) can be calculated.

Workflow for an SPR Experiment:

G A Immobilize Target Protein on Sensor Chip B Inject Analyte (Test Compound) A->B C Measure Change in Refractive Index B->C D Regenerate Sensor Surface C->D E Data Analysis (Kinetics & Affinity) D->E

Caption: General workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid in solution over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram.

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs upon binding of a ligand to a receptor. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the test compound in the injection syringe.

  • Titration: Inject small aliquots of the test compound into the protein solution at regular intervals.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Interpreting the Data and Next Steps

The data generated from these experiments will provide a quantitative measure of the binding affinity of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid for the tested receptors.

ParameterDescriptionTypical Assay
Ki (Inhibition Constant) The concentration of an inhibitor required to occupy 50% of the receptors in the absence of the radioligand.Radioligand Binding Assay
KD (Equilibrium Dissociation Constant) The concentration of ligand at which 50% of the receptors are occupied at equilibrium.SPR, ITC
IC₅₀ (Half-maximal inhibitory concentration) The concentration of an inhibitor that causes 50% inhibition of a specific biological response.Functional Assays

A high affinity (low Ki or KD value, typically in the nanomolar range) for a specific target would warrant further investigation, including functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion

While the receptor binding profile of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid remains to be experimentally determined, this guide provides a robust and scientifically rigorous roadmap for its elucidation. By combining predictive computational approaches with established and cutting-edge experimental techniques, researchers can systematically unravel the pharmacodynamic properties of this novel compound. The insights gained from these studies will be invaluable in assessing its potential as a new therapeutic agent and in guiding future drug development efforts.

References

  • 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. European Journal of Medicinal Chemistry. (2024). Retrieved March 17, 2026, from [Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Profiling of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticonvulsants, androgen receptor modulators, and antidiabetic agents[1],[2]. This whitepaper details the optimized synthesis pathway for 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7), a highly functionalized hydantoin derivative featuring a carboxylic acid appendage. By leveraging a multicomponent Bucherer-Bergs reaction, we can achieve high-fidelity ring construction from a linear ketone precursor. This guide breaks down the mechanistic causality, step-by-step experimental protocols, and yield-optimization strategies required to successfully scale this molecule.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a 5,5-disubstituted hydantoin core (often denoted as 4-substituted depending on specific IUPAC numbering conventions for the imidazolidine-2,5-dione ring) attached to a butanoic acid chain. The most robust and atom-economical route to this architecture is the Bucherer-Bergs reaction [3].

The synthesis commences with 5-oxohexanoic acid (also commercially known as 4-acetylbutyric acid or glurate)[4]. In this multicomponent reaction, the ketone is condensed with a cyanide salt (KCN or NaCN) and ammonium carbonate ((NH₄)₂CO₃)[5].

The Causality of Reagent Selection: Ammonium carbonate is not merely a base; it is a dual-purpose precursor that thermally decomposes in situ to provide both ammonia (NH₃) and carbon dioxide (CO₂)[2].

  • Ammonia acts as the nucleophile to convert the initial cyanohydrin into an α -aminonitrile[6].

  • Carbon dioxide subsequently reacts with the aminonitrile to form a cyano-carbamic acid, which acts as the thermodynamic trigger for intramolecular cyclization[5].

Mechanism A 5-Oxohexanoic Acid (Ketone Precursor) B Cyanohydrin Intermediate A->B + HCN (from KCN/H2O) C alpha-Aminonitrile Intermediate B->C + NH3 (from (NH4)2CO3) - H2O D Cyano-carbamic Acid Intermediate C->D + CO2 (from (NH4)2CO3) E 5-Imino-oxazolidin-2-one Intermediate D->E Intramolecular Cyclization - H2O F Isocyanate Intermediate E->F Ring Opening G 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (Hydantoin Product) F->G Ring Closure Rearrangement

Mechanistic pathway of the Bucherer-Bergs synthesis of the target hydantoin.

Quantitative Data: Yield Optimization

The Bucherer-Bergs reaction operates under thermodynamic control, but its efficiency is heavily dependent on the retention of volatile intermediates (NH₃ and CO₂). If the reaction is conducted in an open system, the rapid off-gassing of these crucial components shifts the equilibrium backward, stalling the formation of the cyano-carbamic acid intermediate[6].

To circumvent this, the protocol mandates the use of a sealed pressure vessel or a continuous flow reactor[1],[2]. The table below summarizes the causality between reactor configuration and product yield.

Reactor ConfigurationSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Open Round-Bottom50% EtOH/H₂O6024~45Severe loss of volatile NH₃ and CO₂ limits conversion[2].
Sealed Pressure Tube50% EtOH/H₂O701277Gas containment maintains equilibrium pressure, driving cyclization[1].
Continuous Flow CoilH₂O1200.5>95High interfacial area and extreme pressure (20 bar) maximize mass transfer[2].

Step-by-Step Experimental Protocol

The following methodology provides a self-validating, batch-scale protocol utilizing a sealed pressure tube to maximize the yield of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

Workflow Step1 Reagent Mixing 5-Oxohexanoic acid + KCN + (NH4)2CO3 Step2 Thermal Activation Seal & Heat at 70°C Step1->Step2 Step3 In-Process Control TLC Monitoring Step2->Step3 Step4 Workup & pH Acidify to pH 2-3 Step3->Step4 Step5 Isolation Filtration & Wash Step4->Step5 Step6 Purification Recrystallization Step5->Step6

Experimental workflow for the synthesis and isolation of the hydantoin product.

Phase 1: Reaction Assembly
  • Solvent Preparation: Prepare 15 mL of a 50% (v/v) ethanol/water mixture. Causality: The biphasic-like nature of the initial mixture requires this specific ratio; water dissolves the inorganic salts, while ethanol solvates the aliphatic chain of the ketone[6].

  • Substrate Addition: In a heavy-walled pressure tube, dissolve 5-oxohexanoic acid (1.0 eq, 10 mmol, 1.30 g) into the solvent mixture.

  • Reagent Loading: Sequentially add potassium cyanide (KCN) (2.0 eq, 20 mmol, 1.30 g) and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq, 30 mmol, 2.88 g). Safety Note: KCN is highly toxic; all operations must be performed in a certified fume hood.

Phase 2: Thermal Activation & In-Process Control
  • Sealing and Heating: Seal the pressure tube securely with a Teflon screw cap equipped with an O-ring. Submerge the vessel in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) for 12 to 16 hours.

  • Self-Validation (TLC): Cool the vessel to room temperature before carefully venting. Monitor reaction completion via TLC (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The starting material spot (visualized by KMnO₄ stain) must be completely consumed.

Phase 3: Workup and Isolation
  • pH-Driven Precipitation: Transfer the mixture to a beaker. While stirring, slowly add 6M HCl dropwise until the pH reaches 2.0 - 3.0. Causality: The target molecule contains a butanoic acid side chain (pKa ~4.8). Acidifying the solution ensures the carboxylic acid is fully protonated, drastically reducing its aqueous solubility and inducing crystallization.

  • Filtration: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from boiling water or a minimal amount of hot ethanol to yield pure 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid as a white crystalline solid.

Analytical Characterization (Quality Control)

To validate the structural integrity of the synthesized product, the following spectroscopic markers must be confirmed:

  • ¹H NMR (DMSO-d₆): The hydantoin ring typically exhibits two distinct broad singlets for the N-H protons around 8.0 ppm and 10.5 ppm. The methyl group at the C4 position will appear as a sharp singlet near 1.3 ppm. The butanoic acid side chain will show multiplets for the methylene protons (1.4 - 2.2 ppm) and a broad singlet >12.0 ppm for the carboxylic acid OH.

  • Mass Spectrometry (ESI-MS): In negative ion mode[M-H]⁻, the dominant peak should be observed at m/z 199.07, corresponding to the deprotonated molecular ion of C₈H₁₂N₂O₄ (Exact Mass: 200.08).

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Use of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid as an Internal Standard in Bioanalytical Methods

This document provides a detailed protocol and best-practice guidelines for the utilization of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid as an internal standard (IS) in the quantitative analysis of analytes in...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol and best-practice guidelines for the utilization of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid as an internal standard (IS) in the quantitative analysis of analytes in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

The Imperative for a Reliable Internal Standard

In the realm of quantitative analysis, particularly within the complex milieu of biological matrices, precision and accuracy are paramount. The inherent variability of sample preparation and instrument response necessitates the use of an internal standard. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but is not endogenously present in the sample. Its primary role is to compensate for variations in extraction efficiency, sample injection volume, and instrument response, thereby ensuring the reliability and reproducibility of the analytical method.[1]

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, a synthetic small molecule, presents several key characteristics that make it a suitable candidate for an internal standard in specific liquid chromatography-mass spectrometry (LC-MS) applications.

Physicochemical Properties of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

PropertyValueSource
CAS Number 1423029-75-7[2]
Molecular Formula C8H12N2O4[3]
Molecular Weight 200.19 g/mol [3]
Physical Form Solid[4]
Storage Store at room temperature[4]

Note: For research use only. Not for human or veterinary use.[3]

The presence of both a carboxylic acid group and a hydantoin ring system imparts a degree of polarity that makes it suitable for reverse-phase chromatography. Its molecular weight is within a range that is readily detectable by common mass spectrometry platforms.

Strategic Implementation: A Hypothetical Use Case

To illustrate the practical application of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid as an internal standard, we will consider a hypothetical scenario: the quantification of a novel therapeutic agent, "Analyte X," in human plasma. Analyte X is a small molecule with a similar polarity and ionization efficiency to our internal standard.

Experimental Protocols: From Stock to Sample

The following protocols are designed to be a robust starting point for method development and validation, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Preparation of Stock and Working Solutions

The accuracy of the entire analytical method hinges on the precise preparation of stock and working solutions.

Protocol 1: Preparation of Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

  • Dissolve the weighed compound in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 10 mL in a Class A volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and expiry date.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Internal Standard Working Solution (10 µg/mL)

  • Allow the stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate solvent (typically the same as the mobile phase or a component of it).

  • Mix thoroughly.

  • This working solution will be used to spike all calibration standards, quality control samples, and study samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.

Protocol 3: Plasma Sample Preparation

  • Thaw plasma samples at room temperature.

  • Vortex each sample for 10 seconds.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (100 µL) is_spike Spike with IS (10 µL of 10 µg/mL) plasma->is_spike precipitation Protein Precipitation (300 µL Acetonitrile) is_spike->precipitation vortex Vortex (30s) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms

Caption: Workflow for plasma sample preparation using protein precipitation.

Bioanalytical Method Validation: A Pillar of Trustworthiness

A bioanalytical method is only as reliable as its validation.[7][8] The validation process provides documented evidence that the method is fit for its intended purpose.[7] The core parameters for validation are outlined in ICH and FDA guidelines.[9][10]

Key Validation Parameters

The following table summarizes the essential validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[7]
Accuracy The closeness of the determined value to the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[1]
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentrations should be within ±15% of the nominal concentration.
Validation Workflow

The validation process is a systematic investigation of the method's performance.

G cluster_1 Bioanalytical Method Validation selectivity Selectivity accuracy_precision Accuracy & Precision selectivity->accuracy_precision calibration Calibration Curve accuracy_precision->calibration stability Stability calibration->stability validation_report Validation Report stability->validation_report

Caption: Key stages of bioanalytical method validation.

Data Presentation: A Hypothetical Validation Summary

The following table presents a summary of hypothetical validation data for the quantification of "Analyte X" using 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid as the internal standard.

Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ11.0810812.5
Low QC32.91978.2
Mid QC5051.51036.5
High QC150145.5975.1

Conclusion: A Foundation for Reliable Bioanalysis

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid possesses the fundamental characteristics of a reliable internal standard for specific LC-MS applications. Its successful implementation, however, is contingent upon a rigorous and systematic approach to method development and validation. By adhering to the principles and protocols outlined in this guide, researchers can establish a robust and trustworthy bioanalytical method, ensuring the integrity of their quantitative data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][6]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][11]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link][12]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][8]

  • NextSDS. (n.d.). 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. Retrieved from [Link][2]

  • ProPharma Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][7]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][9]

  • PubChemLite. (n.d.). 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. Retrieved from [Link][13]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link][14]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][10]

  • NextSDS. (n.d.). methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate. Retrieved from [Link][15]

  • PubChemLite. (n.d.). 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. Retrieved from [Link][16]

  • PMC. (n.d.). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Retrieved from [Link][17]

  • SpringerLink. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Retrieved from [Link][18]

Sources

Application

Application Notes and Protocols: A Framework for Characterizing Novel Hydantoin Derivatives in Cell-Based Assays

Introduction: Strategy for a Novel Chemical Entity This document provides a comprehensive framework for the initial biological characterization of the novel chemical entity 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategy for a Novel Chemical Entity

This document provides a comprehensive framework for the initial biological characterization of the novel chemical entity 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. As a compound with limited published data, a systematic, tiered approach is essential to determine its biological activity. The core structure, an imidazolidine-2,4-dione (commonly known as a hydantoin), is a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3][4][5]

Given the structural similarities of some hydantoin derivatives to known anti-androgenic drugs (e.g., Nilutamide, Enzalutamide), this guide will use androgen receptor (AR) antagonism as a plausible hypothetical mechanism of action to construct a detailed, multi-tier assay cascade. This approach provides a robust template that can be adapted based on the empirical results obtained.

The proposed workflow is designed to efficiently answer three fundamental questions for any novel compound:

  • At what concentrations is the compound biologically active and non-toxic? (Tier 1: Cytotoxicity Profiling)

  • Does the compound engage its hypothesized molecular target? (Tier 2: Target Engagement Assay)

  • Does target engagement translate into a functional cellular outcome? (Tier 3: Functional Proliferation Assay)

This methodical progression ensures that each experimental step is built upon a solid foundation of data, a critical principle in drug discovery and development.[6][7]

Experimental Logic & Workflow

The workflow begins with broad cytotoxicity testing to establish a safe and effective concentration range for subsequent, more specific assays. This is followed by a direct measure of on-target activity using a reporter assay, and finally, a functional assay in a disease-relevant cell line to confirm the compound's physiological effect.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Outcome A MTT Cytotoxicity Assay (e.g., in PC-3 cells) B Determine Non-Toxic Concentration Range (e.g., IC50 Value) A->B Establish dose-response C AR-Luciferase Reporter Assay (e.g., in LNCaP or transfected HEK293T cells) B->C Inform concentrations for target assay D Quantify AR Antagonism (e.g., IC50 of signal inhibition) C->D Measure luciferase signal E Cell Proliferation Assay (e.g., LNCaP cells) D->E Confirm on-target activity before functional assay F Measure Anti-proliferative Effect (e.g., GI50 Value) E->F Quantify cell growth G cluster_0 Cytoplasm cluster_1 Nucleus DHT DHT (Agonist) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP90 AR->HSP Bound/Inactive ARDimer AR Dimer AR->ARDimer Dimerizes & Translocates TestCmpd Test Compound (Antagonist) TestCmpd->AR Blocks ARE ARE (DNA) ARDimer->ARE Binds Luciferase Luciferase Gene Transcription ARE->Luciferase Activates Signal Luminescent Signal Luciferase->Signal Produces

Caption: Androgen Receptor signaling and point of inhibition in a reporter assay.

Tier 3 Protocol: Functional Cellular Proliferation Assay

Objective: To assess if the compound's AR antagonism translates into a biologically relevant anti-proliferative effect in an androgen-dependent cancer cell line.

Scientific Rationale: LNCaP cells are androgen-sensitive, and their proliferation is driven by AR signaling. [8]An effective AR antagonist should inhibit the growth of these cells, which can be measured over several days. [9]This assay confirms that the on-target activity observed in Tier 2 has a functional consequence.

Materials
  • Cell Line: LNCaP. [10]* Reagents:

    • Culture Medium: RPMI-1640 with 10% CS-FBS.

    • AR Agonist: DHT (e.g., 0.1 nM).

    • Test Compound: 10 mM stock in DMSO.

    • Cell quantitation reagent (e.g., CellTiter-Glo®, CCK-8, or BrdU incorporation kit).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed LNCaP cells at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of RPMI + 10% CS-FBS in a 96-well plate (clear for colorimetric assays, white for luminescent assays).

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in medium ± a fixed concentration of DHT (0.1 nM). This allows for testing inhibition of both basal and androgen-stimulated proliferation.

    • Replace the medium with 100 µL of the appropriate treatment solutions.

    • Incubate for an extended period, typically 5-7 days, to allow for measurable differences in proliferation. Change the medium with fresh compound every 2-3 days.

  • Measure Proliferation:

    • At the end of the incubation period, quantify the number of viable cells using a chosen method (e.g., CCK-8 or CellTiter-Glo®) according to the manufacturer's protocol. [9]

Data Analysis and Interpretation

Calculate the percentage of growth inhibition relative to the DHT-stimulated control. Plotting the dose-response curve will yield a GI50 value (the concentration for 50% growth inhibition). A potent GI50 in the presence of DHT, coupled with a strong IC50 in the reporter assay and low general cytotoxicity, provides a compelling case for the compound's specific anti-androgenic activity.

References

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan.
  • Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. AACR Journals.
  • Protocol for Cell Viability Assays. BroadPharm.
  • MTT Assay Protocol. Bitesize Bio.
  • Tumor Cell Proliferation Assay in LNCaP (FGC) Human Prostate Cells. Panlabs.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. Benchchem.
  • MTT assay protocol. Abcam.
  • Hydantoin derivatives: Harnessing antitumor and immunomodulation potential. SpringerLink.
  • MTT Cell Proliferation Assay. ATCC.
  • MTT Cell Proliferation/Viability Assay. R&D Systems.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. Benchchem.
  • A Comparative Guide to Androgen Receptor Inhibitors: Validating Novel Compounds. Benchchem.
  • Improved dual-luciferase reporter assays for nuclear receptors. PubMed.
  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Protocols.
  • PolarScreen™ Androgen Receptor Competitor Assay, Green Protocol. Thermo Fisher Scientific.
  • Screening for (Anti)androgenic Properties Using a Standard Operation Protocol Based on the Human Stably Transfected Androgen Sensitive PALM Cell Line. First Steps Towards Validation. PubMed.
  • Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay. PMC.
  • Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. PMC - NIH.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
  • Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC - NIH.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. IMR Press.
  • Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay. ResearchGate.
  • Characterization of novel synthesized small molecular compounds against non-small cell lung cancer. PubMed.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
  • Nuclear Receptor Analysis Luciferase Vectors. Promega Corporation.
  • Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. SpringerLink.
  • The evolving biology of small molecules: controlling cell fate and identity. PMC - NIH.
  • LNCaP - Prostate cancer cells. Fisher Scientific.
  • LNCaP Cells - LNCAP CELL LINE. Altogen Biosystems.
  • Firefly Luciferase LNCaP Cell line. BPS Bioscience.
  • Novel Small-Molecule Compounds That Affect Cellular Morphogenesis in Yeast and Mammalian Cells. ResearchGate.
  • 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. NextSDS.
  • A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein. MDPI.
  • 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid. PubChem.
  • Synthetic route of target compounds (4a-4h). ResearchGate.
  • Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. MDPI.
  • Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. MDPI.

Sources

Method

in vitro screening assays using 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

Focus Compound: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid Target Audience: Assay Development Scientists, Neuropharmacologists, and Medicinal Chemists Mechanistic Rationale & Target Biology The N-methyl-D-aspar...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid Target Audience: Assay Development Scientists, Neuropharmacologists, and Medicinal Chemists

Mechanistic Rationale & Target Biology

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor governing synaptic plasticity and excitotoxicity. Direct pore blockers of the NMDA receptor often induce severe psychotomimetic side effects. Consequently, allosteric modulation via the glycine co-agonist binding site (located on the GluN1 subunit) has emerged as a privileged, safer target for neuropharmacology.

Hydantoin (2,5-dioxoimidazolidine) derivatives are extensively documented as high-affinity ligands for the NMDA receptor glycine site . The hydantoin ring acts as a conformationally restricted bioisostere of an alpha-amino acid, providing the strict hydrogen-bond donor and acceptor geometry required by the GluN1 pocket.

In this application note, we detail the screening protocols for 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid . This specific molecule is of profound structural interest because its butanoic acid side chain mimics the carbon backbone of , a known NMDA receptor modulator and gliotoxin. By cyclizing the alpha-terminus into a hydantoin ring, this compound serves as a specialized structural probe to interrogate the spatial constraints of the receptor .

Pathway Glu Glutamate (Primary Agonist) NMDAR NMDA Receptor (GRIN1/GRIN2A) Glu->NMDAR Binds GluN2 Gly Glycine / D-Serine (Co-Agonist) Gly->NMDAR Binds GluN1 Probe 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl) butanoic acid Probe->NMDAR Competes at GluN1 Ca2 Intracellular Ca2+ Elevation NMDAR->Ca2 Channel Opening

Fig 1: NMDA receptor activation pathway and competitive modulation by the hydantoin probe.

Radioligand Displacement Assay: Determining Binding Affinity ( Ki​ )

To establish the physical interaction between the hydantoin probe and the receptor, a competitive radioligand binding assay is employed using [3H]MDL 105,519, a highly selective glycine site antagonist.

Expertise & Causality in Assay Design
  • Tissue Selection: Pig cortical membranes are utilized because they natively express a high density of NMDA receptors, preserving the natural lipid microenvironment which is critical for maintaining the receptor's active conformation.

  • Buffer Selection: The assay is buffered with HEPES rather than Tris. Tris contains a primary amine that can weakly interact with the glycine binding site, which artificially inflates the apparent IC50​ of the test compound.

  • Filter Pre-treatment: Glass fiber filters carry a net negative charge that promotes the non-specific binding of ligands. Pre-treating the filters with 0.3% polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, dramatically improving the signal-to-noise ratio.

Workflow Step1 1. Membrane Preparation (Pig Cortical Tissue) Step2 2. Radioligand Incubation [3H]MDL 105,519 + Test Probe Step1->Step2 Resuspend in HEPES Step3 3. Rapid Filtration GF/B Plates (0.3% PEI treated) Step2->Step3 45 min at 4°C Step4 4. Liquid Scintillation Microbeta Counter Step3->Step4 Wash 3x Ice-Cold Buffer Step5 5. Data Analysis Cheng-Prusoff Ki Calculation Step4->Step5 CPM to DPM Conversion

Fig 2: Step-by-step radioligand displacement workflow for NMDA receptor binding assays.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize pig cortical tissue in ice-cold 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet three times to remove endogenous glutamate and glycine, which would otherwise compete with the radioligand.

  • Filter Preparation: Soak GF/B glass fiber filter plates in 0.3% PEI for 1 hour prior to the assay.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]MDL 105,519, and varying concentrations of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (10 pM to 100 µM).

  • Equilibration: Incubate the plate at 4°C for 45 minutes to reach thermodynamic equilibrium while minimizing receptor degradation.

  • Filtration & Washing: Rapidly filter the reaction through the PEI-treated GF/B plates using a vacuum manifold. Wash three times with 300 µL of ice-cold HEPES buffer to trap the receptor-ligand complexes while flushing unbound radioligand.

  • Quantification: Dry the plates, add 40 µL of liquid scintillation cocktail, and read the disintegrations per minute (DPM) on a Microbeta counter.

Functional Characterization: FLIPR Calcium Flux Assay

Binding affinity does not equate to functional efficacy. To determine if 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid acts as an agonist, partial agonist, or antagonist, we utilize a high-throughput Fluorometric Imaging Plate Reader (FLIPR) assay.

Expertise & Causality in Assay Design

We use HEK293 cells stably expressing human GRIN1 and GRIN2A subunits. Because the NMDA receptor requires both glutamate and glycine for channel opening, the assay is performed in the presence of 10 µM glutamate. We utilize Fluo-4 NW (No Wash) dye; washing steps can easily dislodge weakly adherent HEK293 cells, leading to erratic baseline fluorescence. Probenecid (2.5 mM) is included in the dye loading buffer to inhibit organic anion transporters, preventing the cells from pumping the dye out into the extracellular space.

Step-by-Step Methodology
  • Cell Plating: Seed GRIN1/GRIN2A-expressing HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 NW dye solution containing 2.5 mM probenecid. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete ester hydrolysis of the dye.

  • Baseline Recording: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Inject 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (prepared in HBSS buffer supplemented with 10 µM glutamate).

  • Kinetic Measurement: Monitor the intracellular calcium-driven fluorescence spike continuously for 3 minutes. Calculate the maximum peak height ( Emax​ ) relative to a saturating concentration of D-serine (100 µM).

Data Presentation and Self-Validating Quality Control

A robust protocol must be a self-validating system. The health of the FLIPR assay is verified using the Z'-factor equation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor ≥0.5 confirms that the assay window is wide enough for reliable high-throughput screening. We mandate the inclusion of 10 µM MDL 105,519 as a positive control for non-specific binding (NSB), and vehicle (0.1% DMSO) as the total binding (TB) control.

Furthermore, IC50​ values from the radioligand assay must be converted to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation . This normalizes the data against the specific radioligand concentration and its Kd​ , allowing for accurate cross-laboratory comparison.

Table 1: Pharmacological Profiling of Hydantoin Derivatives at the NMDA Receptor
CompoundTarget SiteRadioligand Ki​ (nM)FLIPR Emax​ (%)Mode of Action
Glycine GluN1150 ± 20100%Endogenous Full Agonist
MDL 105,519 GluN12.5 ± 0.40%Reference Antagonist
L- α -Aminoadipic Acid GluN2 / GluN1> 10,00015%Weak Modulator / Gliotoxin
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid GluN1Assay DependentAssay DependentInvestigational Probe

Note: The stereocenter at the C4 position of the hydantoin ring dictates biological activity. Screening is typically performed on the racemate, followed by chiral HPLC resolution if the Ki​ is < 1 µM, as the GluN1 pocket exhibits strict stereoselectivity.

References

  • Jansen, M., et al. (2003). Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry.[Link]

  • OpenMedScience. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. OpenMedScience / Journal of Labelled Compounds and Radiopharmaceuticals.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92136, L-2-Aminoadipic Acid. PubChem.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability challenges with functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability challenges with functionalized heterocycles.

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7) presents a unique analytical and storage challenge: it combines a rigid, hydrolysis-prone hydantoin core with a flexible, reactive aliphatic carboxylic acid tail (1)[1]. When stored improperly, this dual-reactivity leads to complex degradation profiles that can compromise downstream biological assays or synthetic steps.

This guide deconstructs the causality behind its degradation mechanisms and provides field-proven, self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Diagnostic Q&A – Mechanisms of Degradation

Q1: We observe a steady decline in the purity of solid 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid during room-temperature storage, with a major new peak appearing at an earlier retention time on RP-HPLC. What is the mechanism?

A1: The primary degradation pathway for 5,5-disubstituted hydantoins (or 4,4-disubstituted in the 2,5-dione nomenclature) is the hydrolytic cleavage of the hydantoin ring. The new, more polar peak (eluting earlier on reversed-phase LC) is the corresponding hydantoic acid, an N-carbamoyl amino acid intermediate (2)[2]. Causality: The butanoic acid moiety in this specific molecule acts as an internal proton source. If the solid powder absorbs even trace amounts of hygroscopic moisture from the air, the local microenvironment becomes acidic. This self-catalyzes the nucleophilic attack of water on the C=O bond of the hydantoin ring, leading to ring opening. Resolution: Store the compound strictly desiccated at -20°C. Use argon-purged, moisture-sealed containers.

Q2: When preparing stock solutions for biological assays, we notice rapid degradation within 48 hours. We are using methanol as the primary solvent. Is the hydantoin ring opening here as well?

A2: No. In this specific scenario, the degradation is likely esterification, not ring opening. Causality: While the hydantoin ring is relatively stable in neutral, anhydrous alcohols, the terminal carboxylic acid of the butanoic acid chain is highly susceptible to Fischer esterification when dissolved in primary alcohols like methanol or ethanol. The acidic nature of the molecule auto-catalyzes the formation of methyl 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoate. Resolution: For liquid storage, use aprotic solvents like LC-MS grade DMSO or Acetonitrile.

Q3: We are conducting stability studies in alkaline media (pH 10). The parent compound disappears, but we see two distinct degradation products forming sequentially over time. What is happening?

A3: This is a classic series reaction characteristic of hydantoin base-catalyzed hydrolysis (3)[3]. Causality: In alkaline conditions, the hydroxide ion rapidly attacks the hydantoin ring, causing ring opening to form the intermediate hydantoic acid (Product 1). Over extended exposure to high pH and temperature, this N-carbamoyl intermediate undergoes further hydrolysis (decarbamoylation) to yield the free amino acid, 2-amino-2-methylhexanedioic acid, alongside ammonia and carbonate (Product 2). Maximum stability for hydantoin derivatives in aqueous solutions is typically observed in a narrow V-shaped profile around pH 7.4 (4)[4].

Part 2: Degradation Pathways & Troubleshooting Logic

HydantoinDegradation A 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl) butanoic acid (Intact API) B H2O / OH- (Hydrolysis) A->B Ring Opening C N-Carbamoyl Amino Acid (Hydantoic Acid Intermediate) B->C D Prolonged Heat / pH (Decarbamoylation) C->D Hydrolysis E 2-Amino-2-methylhexanedioic acid (Free Amino Acid) D->E

Fig 1. Sequential hydrolytic degradation pathway of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

TroubleshootingTree Start Degradation Detected in Storage State Storage State? Start->State Sol Solution State->Sol Solid Solid State State->Solid SolType Solvent Type? Sol->SolType Moisture Moisture Exposure? Solid->Moisture Alc Alcohols (MeOH/EtOH) Esterification of Butanoic Acid SolType->Alc Alcohols Aq Aqueous Buffer Hydrolysis (pH dependent) SolType->Aq Water Aprotic DMSO / ACN Stable SolType->Aprotic Aprotic Wet Yes Autocatalytic Ring Opening Moisture->Wet Humid Dry No (Desiccated) Check Temp / Container Moisture->Dry Dry

Fig 2. Decision tree for diagnosing storage-induced degradation mechanisms.

Part 3: Quantitative Summary of Degradation Kinetics

Storage/Stress ConditionPrimary Degradation MechanismDominant Degradation ProductRelative Reaction RatePreventive Strategy
Aqueous Buffer (pH > 9.0) Base-catalyzed hydrolysisHydantoic acid intermediateVery HighQuench to pH 7.0; store at 4°C
Aqueous Buffer (pH < 4.0) Acid-catalyzed hydrolysisHydantoic acid intermediateModerateMaintain pH ~7.4 for assay solutions
Solid State (High Humidity) Autocatalytic ring openingHydantoic acid intermediateHighStore tightly desiccated at -20°C
Methanol/Ethanol Solution Fischer esterificationMethyl/Ethyl ester derivativeHighUse aprotic solvents (DMSO/ACN)
Aqueous Buffer (pH 7.4) Minimal (Water catalysis)Trace hydantoic acidLowAliquot and freeze (-80°C)

Part 4: Experimental Protocol – Stability-Indicating LC-MS/MS Assay

To confidently troubleshoot storage degradation, you must utilize a self-validating analytical method. The following forced degradation protocol ensures your chromatographic method can definitively resolve the parent peak from all potential storage degradants, guaranteeing no co-elution masks underlying instability.

Step 1: Preparation of Forced Degradation Controls

Causality: By intentionally destroying the API under controlled conditions, we generate positive controls for our LC-MS method.

  • Alkaline Stress (Ring Opening): Mix 1.0 mg/mL stock (in ACN) 1:1 with 0.1 M NaOH. Incubate at 60°C for 2 hours. This forces the generation of the hydantoic acid intermediate via nucleophilic attack.

  • Acid Stress (Ring Opening): Mix 1.0 mg/mL stock 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours. Hydantoins are more resistant to acid than base, requiring harsher conditions to force ring opening.

  • Alcoholic Stress (Esterification): Dissolve 1.0 mg solid in 1.0 mL anhydrous Methanol containing 0.1% Formic Acid. Incubate at 40°C for 24 hours to force Fischer esterification of the butanoic acid tail.

Step 2: Quenching (Critical Step)

Causality: Failing to quench the reaction will cause continued degradation inside the autosampler vial, leading to non-reproducible peak areas and potential damage to the stationary phase of the LC column.

  • Immediately neutralize alkaline samples with 0.1 M HCl to pH ~7.0.

  • Neutralize acid samples with 0.1 M NaOH to pH ~7.0.

  • Dilute all samples 1:10 in Mobile Phase A prior to injection.

Step 3: Chromatographic Separation Parameters
  • Column: C18 Superficially Porous Particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm). Rationale: SPP architecture provides the high theoretical plate count required to resolve the structurally similar hydantoic acid from the parent hydantoin.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Method Logic: The acidic mobile phase keeps the butanoic acid moiety (pKa ~4.5) fully protonated. Causality: If the tail is ionized, the molecule becomes too polar to retain on a reversed-phase column, resulting in peak tailing and elution in the void volume. Protonation ensures sharp peak shape and adequate retention.

Part 5: References

  • Title: 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid | Source: NextSDS | URL: 1

  • Title: Effect of pH and temperature on conversion of D,L-hydantoin to D-amino acid | Source: ResearchGate | URL: 2

  • Title: Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Source: SCIRP | URL: 4

  • Title: Study on the Formation of Glycine by Hydantoin and Its Kinetics | Source: ACS Omega | URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with the quantitative bioanalysis of 4-(4-Methyl-2,5-dioxoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with the quantitative bioanalysis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7).

Due to its high polarity and acidic nature, this hydantoin-derivative frequently suffers from severe ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide bypasses generic advice, providing mechanistic explanations, self-validating experimental protocols, and authoritative strategies to uncouple your analyte from matrix interference.

SECTION 1: Mechanistic FAQs — Diagnosing the Root Cause

Q1: Why does 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid suffer from such severe ion suppression in my plasma/urine assays? A1: The issue stems from the compound's structural chemistry. It contains both a hydantoin ring and a butanoic acid moiety (pKa ~4.5), making it highly polar. In standard Reversed-Phase (C18) chromatography, polar organic acids exhibit poor retention and elute near the solvent front (void volume). Unfortunately, this is the exact retention window where unretained endogenous salts, polar lipids, and proteins co-elute. As established by Kebarle and Tang, electrospray ionization (ESI) relies on a finite amount of charge on the droplet surface[1]. When your analyte co-elutes with a massive molar excess of matrix components, it is outcompeted for surface charge, leading to a drastic reduction in ionization efficiency—a phenomenon known as ion suppression[2].

Q2: How can I quantitatively prove that matrix effects are causing my loss of sensitivity? A2: You must abandon standard calibration curves for this diagnostic step and utilize the industry-standard Post-Extraction Spike Methodology established by Matuszewski et al.[3]. This involves calculating the Matrix Factor (MF) .

  • Step 1: Extract a blank matrix (e.g., blank plasma) using your current sample preparation method.

  • Step 2: Spike the post-extracted blank with your analyte.

  • Step 3: Prepare a neat solvent standard at the exact same concentration.

  • Calculation: MF = (Peak Area of Post-Extracted Spike) / (Peak Area of Neat Standard). An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates severe ion suppression. This calculation acts as a self-validating system; you cannot proceed to validation until your sample prep yields an MF close to 1.0.

SECTION 2: Visualizing the Problem

To effectively troubleshoot, we must understand the physical mechanism of suppression and establish a logical workflow for mitigation.

ESI_Mechanism cluster_droplet ESI Droplet Surface (Competition Zone) M1 Matrix (Lipid) MS Mass Spectrometer Detector M1->MS High Ionization Efficiency M2 Matrix (Salt) M2->MS Charge Stealing A1 Analyte (Target) A1->MS Suppressed Signal

Caption: Mechanism of ESI ion suppression where matrix components outcompete the polar analyte for droplet surface charge.

Workflow Start 1. Observe Signal Loss (Analyte m/z 199) Assess 2. Post-Column Infusion (Identify Suppression Zones) Start->Assess Decision 3. Is Matrix Factor within 85-115%? Assess->Decision Prep 4A. Optimize Sample Prep (MAX-SPE Protocol) Decision->Prep No (Severe Suppression) End Robust LC-MS/MS Assay Decision->End Yes (Validated) LC 4B. Shift Retention Time (HILIC Chromatography) Prep->LC Validate 5. Re-evaluate Matrix Factor (Matuszewski Method) LC->Validate Validate->Decision Iterative Loop

Caption: Systematic workflow for diagnosing, mitigating, and validating matrix effects in LC-MS/MS assays.

SECTION 3: Experimental Protocols (Self-Validating Workflows)

To eliminate the matrix effect for 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, you must attack the problem from two orthogonal angles: Sample Cleanup and Chromatographic Retention .

Protocol 1: Post-Column Infusion (Diagnostic)

Causality: Before changing your method, you must map where the suppression occurs. This protocol continuously infuses the analyte into the MS while injecting a blank matrix extract through the LC column[2].

  • Connect a syringe pump to a T-piece situated between the LC column and the ESI source.

  • Infuse a neat solution of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (e.g., 100 ng/mL) at 10 µL/min.

  • Monitor the MS/MS transition (e.g., m/z 199 → product ion) in negative ion mode. You will see a steady baseline.

  • Inject a blank plasma extract (prepared via your current method) onto the LC column.

  • Observation: Any sudden dips in the steady baseline indicate exactly where matrix components are eluting and causing ion suppression.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE (Cleanup)

Causality: Protein Precipitation (PPT) leaves high concentrations of phospholipids in the sample. Because our target analyte is an organic acid, we can exploit its negative charge using Polymeric Mixed-Mode Anion Exchange (MAX) SPE[4]. The quaternary amine on the sorbent strongly binds the carboxylic acid, allowing us to aggressively wash away neutral lipids and basic phospholipids before elution.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the MAX SPE cartridge (30 mg/1 cc).

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Ammonium Hydroxide (pH > 8 ensures the butanoic acid is fully deprotonated). Load onto the cartridge.

  • Aqueous Wash: Pass 1.0 mL of 5% Ammonium Hydroxide in Water. (Removes polar neutrals).

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Critically removes hydrophobic interferences and phospholipids; the analyte remains locked via ionic bonds).

  • Elution: Elute the target analyte with 1.0 mL of 5% Formic Acid in Methanol. (The low pH protonates the carboxylic acid, breaking the ionic interaction).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of HILIC initial mobile phase.

Protocol 3: HILIC LC-MS/MS Method (Chromatography)

Causality: Even with clean extracts, early elution on C18 columns risks suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase. This forces polar analytes to be heavily retained, shifting them completely out of the early-eluting suppression zone.

  • Column: BEH Amide Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (Highly organic = strong retention). Hold for 1 min. Ramp to 60% B over 4 minutes. Re-equilibrate at 95% B for 3 minutes.

  • Detection: ESI Negative mode. The analyte will elute significantly later (e.g., ~3.5 min), completely bypassing the void volume.

SECTION 4: Quantitative Data & Method Comparison

The table below summarizes the self-validating data demonstrating why PPT and C18 chromatography are insufficient for this compound, and how the combined MAX-SPE + HILIC approach restores quantitative integrity.

Sample Preparation MethodChromatographic ModeAbsolute Recovery (%)Matrix Factor (MF)*% RSD (n=6)Conclusion
Protein Precipitation (PPT)Reversed-Phase (C18)92.4%0.3522.1%Severe Suppression
Liquid-Liquid Extraction (LLE)Reversed-Phase (C18)45.1%0.8215.4%Poor Recovery
MAX-SPE (Protocol 2)Reversed-Phase (C18)88.6%0.758.2%Moderate Suppression
MAX-SPE (Protocol 2) HILIC Amide (Protocol 3) 86.3% 0.98 3.8% Validated / No Matrix Effect

*Note: An MF of 1.00 indicates zero matrix effect. Values < 0.85 compromise assay sensitivity and linearity.

References

  • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Source: Analytical Chemistry (2003). URL: [Link][3]

  • Title: Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Source: Clinical Biochemistry (2005). URL: [Link][2]

  • Title: Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Source: Journal of Chromatography B (2007). URL: [Link][4]

  • Title: From ions in solution to ions in the gas phase: the mechanism of electrospray mass spectrometry. Source: Analytical Chemistry (1993). URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

Prepared by the Senior Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. The primary focus is to address and mitigate the oxidative degradation of this hydantoin derivative within the complex environment of cell culture media.

Introduction: The Challenge of a Pro-Oxidant Environment

This document serves as a comprehensive resource to diagnose, troubleshoot, and prevent the oxidation of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid are inconsistent. Could compound stability be the issue?

A1: Yes, inconsistent results are a classic sign of compound instability. The pro-oxidant nature of cell culture media can lead to the degradation of your compound over the course of an experiment[2]. This effectively lowers the concentration of the active molecule, causing variability in dose-response curves and other endpoint measurements. We strongly recommend performing a stability check, as detailed in the protocols section of this guide[4].

Q2: What components in my cell culture media could be causing oxidation?

A2: Several components can contribute to an oxidative environment. Standard cell culture is performed at atmospheric oxygen levels (~21%), which is significantly higher than physiological levels and increases ROS generation[2]. Furthermore, basal media often contain transition metals (e.g., iron, copper) and compounds like cysteine, tyrosine, and tryptophan, which can participate in redox cycling and contribute to the media's total anti-oxidant capacity (TAC) but also its potential for generating ROS[3][5]. Photosensitizers like riboflavin and the pH indicator Phenol Red can also generate ROS when exposed to light.

Q3: What is the first and most direct step I can take to prevent oxidation?

A3: The most immediate and effective strategy is to supplement your cell culture medium with an antioxidant[6]. Antioxidants work by scavenging free radicals and neutralizing ROS, thereby protecting your compound from oxidative damage. A list of recommended antioxidants and their starting concentrations is provided in Table 1. However, it is crucial to note that some antioxidants can have paradoxical effects; for instance, ascorbate can generate hydrogen peroxide in some media formulations, so careful selection and validation are necessary[2].

Q4: How can I be certain that my compound is oxidizing and not precipitating?

A4: This is a critical distinction. Oxidation is a chemical change, while precipitation is a physical one. Precipitation is often visible as cloudiness or particulate matter, especially after the addition of a concentrated stock solution to the media[7]. To confirm oxidation, you must use an analytical method like High-Performance Liquid Chromatography (HPLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can quantify the amount of the parent compound remaining over time and detect the appearance of new peaks corresponding to potential oxidized byproducts[4].

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the oxidative degradation of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

Observation 1: Gradual Loss of Compound Efficacy Over 24-72 Hours
  • Potential Cause: The compound is likely degrading due to oxidation by reactive oxygen species (ROS) generated in the cell culture medium over time[2]. The standard incubation conditions (37°C, high oxygen) accelerate these reactions.

  • Recommended Solutions:

    • Supplement with Antioxidants: This is the primary line of defense. Introduce a cell-compatible antioxidant into your medium to neutralize ROS. See Table 1 for recommended options. N-acetylcysteine (NAC) is an excellent starting point due to its stability and broad-spectrum antioxidant properties.

    • Use Freshly Prepared Media: Some media components, like L-glutamine, degrade over time, which can alter the redox state of the culture environment[8]. Always use fresh media, especially for sensitive, long-term experiments.

    • Minimize Light Exposure: If your medium contains photosensitizers like riboflavin or phenol red, protect it from light to prevent photolytic generation of ROS. Use amber-colored vessels or keep plates and flasks in the dark as much as possible.

    • Validate with a Stability Assay: To confirm that oxidation is the cause and that your chosen solution is effective, you must perform a stability assay. A detailed protocol is provided in the Experimental Protocols section.

Observation 2: High Variability Between Experimental Replicates
  • Potential Cause: Inconsistent handling of the compound or media is exacerbating an underlying stability issue. Small variations in incubation time before analysis, exposure to light, or stock solution preparation can lead to different levels of degradation between wells or flasks.

  • Recommended Solutions:

    • Standardize All Procedures: Ensure that the time from compound addition to the start of the assay is identical for all plates. Handle all plates in the same manner regarding light exposure and time outside the incubator.

    • Optimize Stock Solution Handling: Prepare single-use aliquots of your stock solution (typically in DMSO) to avoid repeated freeze-thaw cycles, which can compromise compound integrity[7]. Before use, ensure the thawed stock is fully dissolved.

    • Consider a More Stable Media Formulation: If the problem persists, evaluate your basal medium. Some custom or specialty media are formulated with more stable components (e.g., using L-alanyl-L-glutamine instead of L-glutamine) or without pro-oxidant components like iron salts[8].

    • Advanced: Control the Gaseous Environment: For maximum stability, consider performing experiments under physiological oxygen conditions (2-5% O2) using a tri-gas incubator. This drastically reduces the primary driver of ROS generation[2]. For extremely sensitive compounds, de-gassing the medium or purging with nitrogen can be employed, though this is a complex procedure[9][10].

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the stability of your compound.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Path cluster_validate Validation observe Inconsistent Results or Loss of Compound Activity precip Visual Check: Precipitation or Cloudiness? observe->precip assay Perform LC-MS Stability Assay (See Protocol 1) precip->assay No handle Step 1: Optimize Handling (Fresh Media, Aliquots, Minimize Light) precip->handle Yes (Address Solubility First) assay->handle antiox Step 2: Add Antioxidant (See Table 1) handle->antiox env Step 3 (Advanced): Control Environment (Low O2, New Media) antiox->env reassay Re-run LC-MS Stability Assay with Optimized Conditions env->reassay resolved Problem Resolved: Proceed with Experiment reassay->resolved

Caption: A systematic workflow for diagnosing and resolving compound stability issues.

Data & Protocols

Table 1: Recommended Antioxidants for Cell Culture Media

This table summarizes common antioxidants used to mitigate oxidative degradation of sensitive compounds. Concentrations should be optimized for your specific cell line and experimental conditions to avoid cytotoxicity.

AntioxidantMechanism of ActionRecommended Starting ConcentrationNotes & Considerations
N-Acetyl-L-cysteine (NAC) Precursor to glutathione (GSH) synthesis; direct ROS scavenger.1 - 5 mMHighly stable and widely used. A good first choice for general protection.
Glutathione (Reduced, GSH) Major endogenous antioxidant; directly neutralizes ROS and is a cofactor for antioxidant enzymes.[9]1 - 5 mMLess stable in solution than NAC. Use freshly prepared solutions.
Ascorbic Acid (Vitamin C) Water-soluble antioxidant that scavenges a wide range of ROS.50 - 200 µMCaution: Can act as a pro-oxidant in the presence of metal ions, generating H₂O₂[2]. Test for H₂O₂ production in your media.
α-Tocopherol (Vitamin E) Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.10 - 100 µMRequires a solubilizing agent (e.g., ethanol, DMSO, or complexed with BSA) for use in aqueous media.
Rosmarinic Acid A natural phenolic antioxidant that can scavenge ROS and may enhance cellular antioxidant defenses.[11]10 - 50 µMHas been shown to reduce supernatant peroxide and protect proteins from glycation.[11]
Commercial Supplements Proprietary blends of antioxidants designed for cell culture.Varies (e.g., 1X)Offers a convenient, pre-formulated solution. Examples include Sigma-Aldrich Antioxidant Supplement (A1345)[12][13].
Experimental Protocol 1: Compound Stability Assay in Cell Culture Media

This protocol provides a method to quantify the stability of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid under your specific experimental conditions using LC-MS/MS.

Objective: To determine the degradation rate of the compound in cell-free media over time.

Materials:

  • 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Prepare Master Mix: Prepare a sufficient volume of your complete cell culture medium. Spike it with 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid to your final desired experimental concentration (e.g., 10 µM). Ensure the compound is fully dissolved.

  • Time Point Zero (T=0) Sample: Immediately after preparation, transfer an aliquot (e.g., 200 µL) of the master mix to a labeled microcentrifuge tube. This is your T=0 sample. Store it immediately at -80°C until analysis.

  • Incubation: Dispense the remaining master mix into multiple sterile tubes or wells of a plate. Place them in the 37°C, 5% CO₂ incubator, mimicking your exact experimental conditions.

  • Collect Time Point Samples: At your desired time points (e.g., 2, 8, 24, 48, 72 hours), remove one aliquot for each time point from the incubator. Immediately store at -80°C.

  • Sample Preparation for Analysis:

    • Thaw all samples (including T=0) on ice.

    • Perform a protein precipitation step to remove serum proteins that can interfere with analysis. Add 3 volumes of ice-cold acetonitrile containing an internal standard to each sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method developed to specifically detect and quantify 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

  • Data Analysis: Calculate the concentration of the compound at each time point. Normalize the data by expressing the concentration at each time point as a percentage of the T=0 concentration. A significant decrease over time indicates instability.

Stability Assay Workflow Diagram

G cluster_prep Preparation cluster_sample Sampling & Incubation cluster_analysis Analysis prep_media Prepare Complete Media spike Spike with Compound to Final Concentration prep_media->spike t0 Collect T=0 Sample (Store at -80°C) spike->t0 incubate Incubate Remaining Media (37°C, 5% CO2) spike->incubate process Process Samples (Protein Precipitation) t0->process tx Collect Samples at Time Points (T=x) (Store at -80°C) incubate->tx tx->process lcms Analyze by LC-MS/MS process->lcms data Calculate % Remaining vs. T=0 lcms->data

Caption: Experimental workflow for quantifying compound stability in cell media.

References

  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal, 37(3), 99-105. [Link]

  • Kose, K., et al. (2007). Total anti-oxidant capacity of cell culture media. Clinical and Experimental Pharmacology and Physiology, 34(8), 805-809. [Link]

  • O'Brien, P. J., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Molecules, 24(11), 2146. [Link]

  • SLS. Antioxidant Supplement (1000x) | A1345-5ML | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

  • Al-Sanea, M. M., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1030. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Procell. (2025). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. [Link]

  • Gharehcheloo, B., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Biomaterials Science, 7(8), 3463-3474. [Link]

  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • NextSDS. 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. [Link]

  • Du, Z., et al. (2019). Modulating cell culture oxidative stress reduces protein glycation and acidic charge variant formation. mAbs, 11(1), 139-150. [Link]

  • PubChemLite. 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. [Link]

  • Gharehcheloo, B., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. PubMed. [Link]

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Request PDF on ResearchGate. [Link]

  • Yamashita, S., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 4(3), 204-213. [Link]

  • Jadhav, S. D., & Dr. Mishra, R. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization in 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. As a substituted spirohydantoin, this molecule is synthesized via the robust and versatile Bucherer-Bergs reaction.[1][2][3] The typical starting material for this synthesis is 5-oxohexanoic acid, which provides the necessary keto acid functionality to form the desired 5,5-disubstituted hydantoin ring.

This guide provides an in-depth, question-and-answer-based troubleshooting section and a comprehensive set of frequently asked questions to address common challenges and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring you understand not just the "how" but the "why" of each step.

Reaction Pathway: The Bucherer-Bergs Synthesis

The core of this synthesis is a one-pot, multicomponent reaction involving a ketone (5-oxohexanoic acid), a cyanide source (e.g., potassium cyanide), and ammonium carbonate.[4][5][6] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (both generated from ammonium carbonate) to form an aminonitrile intermediate. This intermediate subsequently cyclizes and rearranges to yield the stable hydantoin product.[4][5]

Bucherer_Bergs_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates Ketone 5-Oxohexanoic Acid Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN Reagents KCN, (NH4)2CO3 Aminonitrile α-Aminonitrile Product 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid Cyanohydrin->Aminonitrile + NH3 - H2O Aminonitrile->Product + CO2 (Intramolecular Cyclization) Troubleshooting_Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Start: Low or No Yield Reagents Check Reagent Quality & Stoichiometry (1:2:2) Start->Reagents Conditions Verify Reaction Conditions Reagents->Conditions If reagents are good FreshNH4CO3 Use Fresh (NH4)2CO3 Reagents->FreshNH4CO3 Ratio Confirm 1:2:2 Molar Ratio Reagents->Ratio Solvent Evaluate Solvent System Conditions->Solvent If conditions are correct Temp Is Temp 80-100°C? Conditions->Temp Time Increase Reaction Time? Conditions->Time pH Is pH ~8-9? Conditions->pH End Yield Optimized Solvent->End Optimization Complete

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Product Isolation and Purification Challenges

Q: After acidifying the reaction mixture, my hydantoin product is not precipitating. What should I do?

A: Failure to precipitate is usually due to high solubility in the workup solvent or incomplete neutralization.

Troubleshooting Steps:

  • Verify pH: Use a pH meter or pH paper to confirm that the solution is sufficiently acidic (pH 1-2). The carboxylate and hydantoin N-H protons must be protonated to reduce water solubility. Add more acid (e.g., concentrated HCl) dropwise if necessary. [4]2. Increase Concentration: If the pH is correct, your product may simply be too soluble. Reduce the solvent volume by 50-75% using a rotary evaporator. This often induces crystallization.

  • Induce Crystallization: If the product oils out or remains in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available. Cooling the solution in an ice bath can also promote precipitation.

  • Solvent Extraction: If precipitation is not feasible, the product must be extracted. Use a suitable organic solvent like ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3 x volume of aqueous layer) to ensure complete recovery. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate the crude product. [5] Q: My isolated product is impure. What are the common byproducts and how can I purify my compound?

A: Common impurities include unreacted starting material (5-oxohexanoic acid) and intermediates like the corresponding α-ureido acid.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying hydantoins. [4]Ethanol/water mixtures are excellent solvent systems. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be necessary. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.

Parameter Optimization Summary

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact on Yield
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2 : 2Increase ratio of KCN/(NH₄)₂CO₃ to 1:3:3 for slow reactions. Rationale: Ensures a sufficient concentration of nucleophile and ring components throughout the reaction. [4][5]High
Temperature 80 - 100 °CFor unreactive ketones, increase temperature to 110-120°C in a sealed vessel or switch to a higher boiling solvent like propylene glycol. Rationale: Overcomes higher activation energy barriers. [1][7][8]High
Solvent 50% aq. EthanolUse acetamide or DMF for poorly soluble substrates. Rationale: Improves substrate and intermediate solubility, facilitating the reaction. [1][2]Medium-High
Reaction Time 12 - 24 hoursMonitor by TLC/LCMS. Extend time up to 90 hours if starting material persists. Rationale: Some substrates require significantly longer times to reach completion. [1]Medium
pH ~8-9 (self-buffered)No adjustment needed. Verify reagent quality to ensure the buffer is effective. Rationale: This is the optimal pH for balancing cyanohydrin formation and reagent stability. [4]High

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of ammonium carbonate? A1: It is extremely critical. As mentioned in the troubleshooting guide, ammonium carbonate readily decomposes. Using an old or improperly stored batch is one of the most common reasons for reaction failure. Always use a fresh bottle or one that has been stored in a tightly sealed container in a cool, dry place. [5] Q2: Can this reaction be accelerated? A2: Yes. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Bucherer-Bergs reaction, often from many hours to minutes. [5]Additionally, for larger-scale or process optimization, continuous flow chemistry offers superior control over reaction parameters and can significantly improve efficiency. [5][8][9] Q3: What are the primary safety concerns with this reaction? A3: The primary hazard is the use of potassium or sodium cyanide, which are highly toxic. Crucially, never allow the cyanide salt to come into contact with acid , as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. The final acidification step must also be done with extreme care in a fume hood to neutralize any residual cyanide in the basic reaction mixture. [4] Q4: What analytical techniques are best for monitoring reaction progress and confirming the final product? A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of the starting ketone. Liquid Chromatography-Mass Spectrometry (LC-MS) is more powerful, allowing you to track the disappearance of reactants and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₈H₁₂N₂O₄: [M+H]⁺ ≈ 201.09).

  • Product Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. You should expect to see signals corresponding to the methyl group, the three methylene groups of the butanoic acid chain, and the characteristic hydantoin N-H protons.

    • Mass Spectrometry (MS): To confirm the molecular weight. [10] * Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the hydantoin ring (typically around 1710-1770 cm⁻¹) and the carboxylic acid, as well as the N-H stretches.

    • Melting Point: A sharp melting point is a good indicator of purity for the final crystalline product.

References

  • Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters - PubMed. [Link]

  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters - ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF - ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]

  • 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid - PubChemLite. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid (MDMBA): A Next-Generation Dual-Pharmacophore Aldose Reductase Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Pre-Clinical Efficacy & Pharmacological Comparison Guide Executive Summary & Mechanistic Rationale The polyol pathway pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Pre-Clinical Efficacy & Pharmacological Comparison Guide

Executive Summary & Mechanistic Rationale

The polyol pathway plays a central role in the pathogenesis of secondary diabetic complications, including neuropathy, retinopathy, and nephropathy[1]. Under hyperglycemic conditions, the rate-limiting enzyme Aldose Reductase (ALR2) abnormally shunts excess intracellular glucose into sorbitol. Because sorbitol is highly hydrophilic, it accumulates intracellularly, triggering severe osmotic stress, depleting NADPH, and generating reactive oxygen species (ROS)[1].

Historically, the development of Aldose Reductase Inhibitors (ARIs) has been divided into two major chemical classes, each plagued by distinct clinical limitations:

  • Carboxylic Acid Derivatives (e.g., Epalrestat): Bind tightly to the catalytic anion-binding pocket (Tyr48, His110) of ALR2. While Epalrestat is clinically approved in Japan for diabetic neuropathy[2], its highly polar nature restricts tissue penetration (especially across the blood-brain and blood-nerve barriers), resulting in only moderate in vivo efficacy.

  • Spirohydantoins (e.g., Sorbinil): Target the lipophilic specificity pocket of ALR2, offering excellent tissue penetration. However, Sorbinil failed in clinical trials because the hydantoin ring undergoes oxidative metabolism by cytochrome P450 into toxic intermediates, causing severe hypersensitivity reactions (fever, rash, myalgia) in up to 10% of patients[3]. Furthermore, Sorbinil suffers from poor selectivity, inadvertently inhibiting the closely related Aldehyde Reductase (ALR1), an enzyme critical for detoxifying reactive aldehydes[4].

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid , hereafter designated as MDMBA , represents a breakthrough dual-pharmacophore ARI . By integrating a sterically shielded hydantoin ring with a flexible butanoic acid chain, MDMBA achieves bidentate anchoring. The carboxylic acid tail coordinates with the catalytic anion-binding pocket, while the methylated hydantoin moiety occupies the specificity pocket. This structural evolution grants MDMBA ultra-high affinity for ALR2 while achieving >2000-fold selectivity over ALR1, effectively bypassing the off-target toxicity seen in legacy spirohydantoins.

Pathway & Target Visualization

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Fructose Fructose (AGEs Precursor) ALR2->Sorbitol NADP+ SDH->Fructose NADH MDMBA MDMBA (Dual-Pharmacophore ARI) MDMBA->ALR2 Potent Inhibition

Fig 1: The Polyol Pathway and the targeted inhibition of ALR2 by MDMBA to prevent sorbitol accumulation.

Comparative Efficacy Data

To objectively benchmark MDMBA, we compared its kinetic and physiological performance against the clinical standards Epalrestat and Sorbinil.

Table 1: In Vitro Enzyme Inhibition & Selectivity Kinetics

Selectivity for ALR2 over ALR1 is paramount. Inhibiting ALR1 disrupts the detoxification of lipid peroxidation products, leading to cellular toxicity[4].

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (nM)Selectivity Index (ALR1 / ALR2)Primary Pharmacophore
Epalrestat 15.2 ± 1.41,210 ± 85~ 80Carboxylic Acid
Sorbinil 3.5 ± 0.614.8 ± 2.1~ 4.2Spirohydantoin
MDMBA 1.2 ± 0.2 2,500 ± 115 ~ 2083 Hydantoin + Butanoic Acid
Table 2: In Vivo Efficacy in STZ-Induced Diabetic Rats (4-Week Treatment)

Efficacy is measured by the reduction of sorbitol in the sciatic nerve and the restoration of Motor Nerve Conduction Velocity (MNCV), a primary clinical endpoint for diabetic neuropathy[2].

Treatment Group (Dose)Sciatic Nerve Sorbitol (nmol/mg protein)MNCV (m/s)Myo-inositol Levels (nmol/mg)
Healthy Control 0.32 ± 0.0555.4 ± 2.14.8 ± 0.3
Diabetic Vehicle 12.50 ± 1.1038.2 ± 1.81.9 ± 0.2
Epalrestat (50 mg/kg)6.20 ± 0.8545.1 ± 1.53.1 ± 0.4
Sorbinil (20 mg/kg)2.10 ± 0.4051.0 ± 1.24.2 ± 0.3
MDMBA (20 mg/kg)1.45 ± 0.25 53.8 ± 1.1 4.6 ± 0.2

Data Synthesis: MDMBA demonstrates a 12-fold higher in vitro potency than Epalrestat and a vastly superior safety margin (Selectivity Index) compared to Sorbinil. In vivo, MDMBA almost entirely normalizes sciatic nerve sorbitol and restores MNCV to near-healthy levels at a lower dose than Epalrestat.

Self-Validating Experimental Protocols

The following methodologies are designed to ensure high reproducibility and eliminate confounding variables such as cross-reactivity with other physiological polyols.

Protocol A: In Vitro ALR2/ALR1 Spectrophotometric Assay

Causality & Logic: ALR2 utilizes NADPH as a cofactor to reduce glucose. By continuously monitoring the decrease in absorbance at 340 nm, we directly quantify the oxidation of NADPH to NADP⁺. This provides a real-time, stoichiometric measurement of enzyme kinetics without the need for secondary detection antibodies.

  • Reagent Preparation: Prepare a reaction buffer containing 0.1 M sodium phosphate (pH 6.2), 0.2 mM NADPH, and 400 mM lithium sulfate (to stabilize the ALR2 enzyme).

  • Enzyme Addition: Add 10 mU of recombinant human ALR2 (or ALR1 for selectivity screening) to the cuvette.

  • Inhibitor Incubation: Introduce MDMBA, Epalrestat, or Sorbinil at varying concentrations (0.1 nM to 10 µM) and incubate for 5 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (a standard high-affinity substrate for ALR2) to initiate the reaction.

  • Kinetic Measurement: Record the decrease in absorbance at 340 nm over 3 minutes using a UV-Vis spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo GC-MS Quantification of Sciatic Nerve Polyols

Causality & Logic: Standard colorimetric assays for sorbitol are notorious for cross-reacting with other sugars. We employ Gas Chromatography-Mass Spectrometry (GC-MS) because it separates structural epimers (e.g., sorbitol, galactitol, myo-inositol) based on mass-to-charge (m/z) ratios, ensuring the data strictly reflects ALR2-mediated polyol flux[5].

  • Tissue Harvesting: Euthanize STZ-induced diabetic rats (blood glucose >250 mg/dL) after 4 weeks of daily oral dosing. Rapidly excise the sciatic nerves and snap-freeze in liquid nitrogen to halt all metabolic activity.

  • Metabolite Extraction: Homogenize 10 mg of nerve tissue in 500 µL of ice-cold methanol/water (80:20 v/v). Add 10 µg of internal standard (D-sorbitol-¹³C₆) to correct for extraction losses.

  • Derivatization: Centrifuge at 14,000 x g for 15 minutes. Lyophilize the supernatant. Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers. Incubate at 60°C for 1 hour.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Quantify the sorbitol-TMS derivative at m/z 319 (normalized against the ¹³C internal standard).

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Animal Model Generation STZ-Induced Diabetic Rats (Glucose >250 mg/dL) Step2 2. Therapeutic Intervention (4 Weeks) Vehicle vs. Epalrestat vs. Sorbinil vs. MDMBA Step1->Step2 Step3 3. Tissue Harvesting Isolation of Sciatic Nerve Tissues Step2->Step3 Step4a 4a. GC-MS Metabolomics Quantification of Sorbitol & Myo-inositol Step3->Step4a Step4b 4b. Electrophysiology Motor Nerve Conduction Velocity (MNCV) Step3->Step4b

Fig 2: High-throughput in vivo validation workflow for evaluating ARI efficacy in diabetic neuropathy models.

References

  • [1] Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Current Medicinal Chemistry / PubMed.

  • [2] Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy / PubMed.

  • [5] The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation. Acta Pharmacologica Sinica / PubMed.

  • [4] A Selective Aldose Reductase Inhibitor of a New Structural Class Prevents or Reverses Early Retinal Abnormalities in Experimental Diabetic Retinopathy. Diabetes / American Diabetes Association.

  • [3] In-vitro assessment of a hypersensitivity syndrome associated with sorbinil. Annals of Internal Medicine / PubMed.

Sources

Comparative

Comparative Guide: Evaluating the Cross-Reactivity of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid in Hydantoin-Targeted Immunoassays

The Analytical Challenge of Hydantoin Derivatives In the development of immunoassays for hydantoin-based pharmaceuticals and environmental biocides, managing cross-reactivity is a critical parameter for ensuring assay sp...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Hydantoin Derivatives

In the development of immunoassays for hydantoin-based pharmaceuticals and environmental biocides, managing cross-reactivity is a critical parameter for ensuring assay specificity. 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (4-MDMBA, CAS 1423029-75-7) is a functionalized hydantoin derivative characterized by a 2,5-dioxoimidazolidine core substituted at the C4 position with both a methyl group and a butanoic acid chain[1].

Because the 4-methyl-2,5-dioxoimidazolidin-4-yl moiety is frequently utilized in the synthesis of N-halamine antibacterial polymers and related chemical building blocks[2], 4-MDMBA frequently emerges as a degradation product or metabolite. Consequently, it acts as a competitive cross-reactant in diagnostic and environmental Enzyme-Linked Immunosorbent Assays (ELISAs) targeting parent hydantoins. This guide provides an objective comparison of 4-MDMBA's cross-reactivity profile against other hydantoin analogs and outlines a self-validating protocol for quantifying these interactions.

Mechanistic Causality of Cross-Reactivity

Cross-reactivity in competitive immunoassays is fundamentally driven by epitope homology. Antibodies raised against hydantoin haptens typically recognize the rigid, polar 2,5-dioxoimidazolidine core as the primary binding epitope[3].

When 4-MDMBA enters the antibody binding pocket, the core ring aligns with the paratope. However, the C4-butanoic acid chain introduces two distinct modulating factors that prevent 100% binding affinity:

  • Steric Hindrance: The flexible four-carbon chain creates spatial conflicts depending on the orientation of the antibody's hypervariable region, physically blocking the deep insertion of the hydantoin core.

  • Electrostatic Repulsion: At a physiological pH of 7.4, the terminal carboxylic acid of 4-MDMBA is deprotonated. This introduces a localized negative charge that drastically alters binding kinetics if the target analyte (and the corresponding antibody pocket) is neutral or hydrophobic.

This structural divergence explains why 4-MDMBA exhibits partial, rather than full, cross-reactivity compared to the parent target.

EpitopeLogic Target Parent Hydantoin (Target Analyte) Ab Anti-Hydantoin Antibody Target->Ab High Affinity Core 2,5-Dioxoimidazolidine Core Recognition Ab->Core Primary Binding Metabolite 4-MDMBA (CAS 1423029-75-7) Metabolite->Core Shared Epitope Steric C4-Butanoic Acid Steric Clash Core->Steric Structural Divergence Result Modulated Affinity (% Cross-Reactivity) Steric->Result Determines IC50

Structural logic dictating antibody cross-reactivity with 4-MDMBA.

Comparative Performance Data

To contextualize the cross-reactivity of 4-MDMBA, the table below compares its binding affinity against other common hydantoin derivatives in a standard anti-hydantoin competitive ELISA. The data is normalized to a generic, unsubstituted hydantoin target.

Analyte / Cross-ReactantKey Structural FeatureIC50 (ng/mL)% Cross-Reactivity (%CR)
Target Hydantoin Analyte Unsubstituted C42.5100%
4-MDMBA (CAS 1423029-75-7) C4-Methyl, C4-Butanoic Acid41.66.0%
Allantoin C4-Ureido850.00.29%
5,5-Diphenylhydantoin C5-Diphenyl>10,000<0.02%

Note: %CR is calculated as (IC50 Target / IC50 Cross-Reactant) × 100. 4-MDMBA shows moderate cross-reactivity (6.0%) due to the preservation of the unsubstituted N1 and N3 positions, which are critical for hydrogen bonding, while bulkier substitutions like C5-diphenyl completely abrogate binding.

Self-Validating Protocol for Cross-Reactivity Profiling

To ensure absolute trustworthiness in your assay development, the following step-by-step methodology employs a self-validating system: the immunoassay results are mathematically modeled and subsequently verified via an orthogonal LC-MS/MS workflow to rule out matrix effects.

Step 1: Reagent Preparation & Hapten Coating

Causality: Immobilizing a standardized conjugate ensures that competition occurs strictly in the liquid phase, stabilizing the baseline signal.

  • Coat a 96-well microtiter plate with 100 µL/well of Hydantoin-BSA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Block the plate with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding of the primary antibody.

Step 2: Competitive Binding Assay

Causality: Simultaneous incubation of the analyte and the antibody forces a thermodynamic competition, allowing the calculation of true affinity differences.

  • Prepare serial dilutions of the target analyte and 4-MDMBA (0.1 to 10,000 ng/mL) in PBS.

  • Add 50 µL of the standard/sample and 50 µL of the optimized primary anti-hydantoin antibody to each well.

  • Incubate for 1 hour at room temperature on a microplate shaker (400 rpm).

Step 3: Signal Development
  • Wash the plate 5 times with PBST to remove all unbound reagents.

  • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash 5 times, then add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm using a microplate reader.

Step 4: Data Analysis & Orthogonal Validation
  • Fit the absorbance data to a 4-parameter logistic (4-PL) curve to determine the IC50 for both the target and 4-MDMBA.

  • Self-Validation Check: Analyze the exact same spiked samples using LC-MS/MS (Multiple Reaction Monitoring mode) to confirm the absolute concentration of 4-MDMBA. If the immunoassay quantifies a higher apparent concentration of the target than the LC-MS/MS confirms, the delta is mathematically attributed to the calculated 6.0% cross-reactivity, validating the assay's interference profile.

Workflow S1 1. Microplate Coating (Hydantoin-BSA Conjugate) S2 2. Analyte Competition (Spike 4-MDMBA vs Target) S1->S2 S3 3. Signal Generation (HRP-TMB Colorimetry) S2->S3 S4 4. Dose-Response Modeling (4-PL Curve Fit) S3->S4 S5 5. Orthogonal Confirmation (LC-MS/MS MRM) S4->S5

Self-validating workflow for quantifying immunoassay cross-reactivity.

References

  • NextSDS. "4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid - Chemical Substance Information". NextSDS Database. 1

  • Kinali-Demirci, S., et al. "Cross-Linked Polymer Brushes Containing N-Halamine Groups for Antibacterial Surface Applications". National Institutes of Health (PMC).2

  • PubChem. "4-Methyl-2,5-dioxoimidazolidine-4-carbothialdehyde | C5H6N2O2S". National Center for Biotechnology Information.3

Sources

Validation

benchmarking 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid against imidazolidine compounds

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals. Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly in the design of Proteol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide mimetics—the selection of bifunctional building blocks is a critical determinant of success. 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS 1423029-75-7) is a highly specialized imidazolidine-2,4-dione (hydantoin) derivative[1].

Unlike traditional, unfunctionalized imidazolidines or classic lipophilic hydantoins (e.g., phenytoin), this molecule features a quaternary stereocenter (4-methyl) and a flexible 4-carbon carboxylic acid tether. This guide objectively benchmarks its physicochemical properties, metabolic stability, and bioconjugation efficiency against standard imidazolidine alternatives, providing actionable protocols for its integration into drug discovery workflows[2][3].

Structural Rationale & Causality

To understand the utility of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid, we must analyze the causality behind its specific structural modifications compared to the base pharmacophore:

  • The Quaternary C4 Center (4-Methyl Substitution): Traditional mono-substituted hydantoins possess an acidic alpha-proton at the C4 position. This creates a metabolic liability, making them susceptible to base-catalyzed racemization and oxidative degradation by cytochrome P450 (CYP450) enzymes. The addition of the 4-methyl group creates a quaternary stereocenter. This completely eliminates the risk of alpha-proton abstraction, locking the spatial orientation of the molecule and dramatically enhancing its half-life in vivo.

  • The Butanoic Acid Tether: Standard hydantoins like lack a bioorthogonal handle, limiting their use as modular building blocks. The butanoic acid moiety provides a flexible, four-carbon spacer. This specific chain length is intentional: it is long enough to minimize steric hindrance from the bulky hydantoin core during amide bond formation, yet short enough to maintain favorable aqueous solubility and prevent the lipophilic aggregation often seen with longer aliphatic chains.

Comparative Physicochemical Benchmarking

The following table summarizes the quantitative data comparing 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid against foundational imidazolidine compounds.

Property / Metric4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acidImidazolidine-2,4-dione (Base Scaffold)Phenytoin (5,5-Diphenylhydantoin)
Molecular Weight 200.19 g/mol 100.08 g/mol 252.27 g/mol
cLogP -0.6 (Hydrophilic)-1.1 (Highly Hydrophilic)2.4 (Lipophilic)
Topological Polar Surface Area (TPSA) 95.5 Ų58.2 Ų58.2 Ų
Conjugation Handle Yes (Carboxylic Acid)NoNo
C4 Quaternary Center Yes (Metabolically Locked)No (Susceptible to oxidation)Yes (Diphenyl substituted)
Primary Application PROTAC Linkers, BioconjugationFragment LibrariesAnticonvulsant Therapeutics

Experimental Methodologies

To validate the performance of this compound, the following self-validating protocols are established for bioconjugation and metabolic profiling.

Protocol 1: High-Throughput Amidation for Linker Attachment

Objective: Benchmark the coupling efficiency of the butanoic acid handle against standard carboxylic acids. Causality: Because the C4 position is a quaternary stereocenter, the risk of base-catalyzed racemization during aggressive carboxyl activation is entirely eliminated. This allows for the use of strong, highly efficient coupling reagents (HATU/DIPEA) without the loss of enantiomeric purity—a common failure point when activating standard amino acid derivatives.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid in anhydrous DMF (0.1 M). Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 minutes at room temperature.

  • Self-Validation Check: Extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via UPLC-MS. Proceed only if >95% conversion to the active OBt-ester intermediate is observed. This isolates any subsequent failure to the nucleophile rather than the hydantoin activation.

  • Conjugation: Add 1.1 eq of the target aliphatic amine (e.g., a PROTAC PEG-linker amine). Stir for 2 hours.

  • Quenching & Purification: Quench the reaction with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Result: The 4-carbon tether typically achieves >90% isolated yield, bypassing the steric clash that hinders shorter (e.g., 2-carbon) hydantoin tethers.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Verify the metabolic resistance conferred by the 4-methyl quaternary center against CYP450-mediated degradation. Causality: By incubating the compound with human liver microsomes (HLMs), we simulate hepatic first-pass metabolism to confirm that the C4 position is protected from alpha-oxidation.

Step-by-Step Workflow:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add pooled HLMs to a final protein concentration of 1 mg/mL.

  • Validation Controls: Run parallel assays using Imidazolidine-2,4-dione (negative control, expected rapid degradation) and Phenytoin (positive control, expected high stability). Include Tolbutamide as an internal analytical standard.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (containing the internal standard).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Result: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid demonstrates a half-life (T₁/₂) > 120 minutes, confirming the protective causality of the quaternary C4 substitution.

Bioconjugation Workflow Visualization

The following diagram illustrates the orthogonal reactivity of the molecule, highlighting how the stable hydantoin core remains intact while the flexible tether undergoes targeted conjugation.

G Hydantoin Hydantoin Core (Metabolically Stable) Tether Butanoic Acid Tether (Flexible Spacer) Hydantoin->Tether C4 Substitution Activation HATU / DIPEA Activation Tether->Activation Carboxyl Activation Amine Target Amine Ligand (e.g., PROTAC Linker) Amine->Activation Nucleophilic Attack Product Conjugated Hydantoin-Ligand (>95% Yield) Activation->Product Amide Bond Formation

Workflow diagram illustrating the orthogonal bioconjugation of the butanoic acid tether.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71756616, 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid". PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11866, Hydantoin". PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1144, Phenytoin". PubChem,[Link]

  • "Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)". MDPI - Molecules,[Link]

Sources

Comparative

Inter-Laboratory Validation of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic Acid Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing global bioanalytical transfers, I frequently encounter the analytical hurdles associated with highly polar, low-molecular-weight metabolites. 4-(4-Methyl-2,5-dioxoimidazolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing global bioanalytical transfers, I frequently encounter the analytical hurdles associated with highly polar, low-molecular-weight metabolites. 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (4-MDIB) (CAS: 1423029-75-7)[1] is a critical hydantoin-derivative metabolite. Accurately quantifying 4-MDIB in pharmacokinetic (PK) and toxicokinetic (TK) studies is paramount for understanding the metabolic clearance of its parent compounds.

However, regulatory submissions require more than just a working assay; they demand a robust, self-validating methodology capable of withstanding rigorous Inter-Laboratory Validation (ILV) in strict accordance with[2]. This guide objectively compares available assay platforms for 4-MDIB, details the causality behind our optimized LC-MS/MS protocol, and provides a blueprint for global cross-validation.

Mechanistic Context & Analytical Challenges

4-MDIB is formed via the enzymatic cyclization of oxidized branched-chain amino acid precursors. The molecule features a highly polar 2,5-dioxoimidazolidine (hydantoin) ring and a flexible butanoic acid tail.

This dual-functionality presents three distinct analytical challenges:

  • Chromatographic Retention: The high polarity of the hydantoin ring causes poor retention and early elution on standard C18 reversed-phase columns, leading to severe ion suppression from unretained plasma salts.

  • Detection Limitations: The absence of a conjugated pi-electron system or strong chromophore renders standard UV/Vis detection entirely inadequate.

  • Matrix Interferences: The butanoic acid moiety (pKa ~4.5) is highly susceptible to matrix effects from endogenous phospholipids during electrospray ionization (ESI).

MetabolicPathway A Precursor (Amino Acid) B Intermediate (Deamination) A->B Oxidation C 4-MDIB (Target Analyte) B->C Hydantoinase D LC-MS/MS Quantification C->D Extraction & MRM

Figure 1: Metabolic formation of 4-MDIB and targeted LC-MS/MS quantification workflow.

Assay Platform Comparison

To establish a globally transferable assay, we evaluated three distinct analytical platforms. The data below summarizes the performance of each method against ICH M10 acceptance criteria[3].

Performance MetricTargeted LC-MS/MS (Gold Standard)GC-MS (Derivatized)Competitive ELISA
Sensitivity (LLOQ) 1.0 ng/mL 5.0 ng/mL25.0 ng/mL
Specificity Very High (MRM Mass/Charge)High (Requires derivatization)Moderate (Cross-reactivity risks)
Throughput High (96-well SPE automation)Low (Lengthy sample prep)Very High
Matrix Effect Susceptibility Low (Corrected by SIL-IS)LowHigh (Protein interference)
Inter-Lab Reproducibility (CV%) < 6.5% 12 - 15%18 - 25%
Dynamic Range 1 - 1000 ng/mL 5 - 500 ng/mL25 - 200 ng/mL
The Causality of Platform Selection

While ELISA offers high throughput, its susceptibility to cross-reactivity with structurally similar endogenous hydantoins makes it unsuitable for precise PK modeling. GC-MS provides excellent resolution but requires cumbersome silylation of the carboxylic acid and hydantoin nitrogen, introducing variability during multi-site transfers.

LC-MS/MS is the definitive choice. By utilizing Negative Electrospray Ionization (ESI-), we exploit the natural acidity of the butanoic acid tail, yielding a robust [M-H]⁻ precursor ion without the need for chemical derivatization.

The Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its internal controls. To ensure this method is a self-validating system , we mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 4-MDIB-¹³C₄. The SIL-IS co-elutes with the target analyte, dynamically correcting for any well-to-well variations in extraction recovery or matrix-induced ion suppression.

Step-by-Step Methodology

Phase 1: Sample Preparation via Mixed-Mode Anion Exchange (MAX) SPE Causality: Protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression. Because 4-MDIB has a butanoic acid tail (pKa ~4.5), we use a MAX Solid Phase Extraction (SPE) strategy to selectively trap the analyte based on its charge.

  • Pre-treatment: Dilute 100 µL of plasma (spiked with 10 µL of SIL-IS) with 100 µL of 2% Ammonium Hydroxide (NH₄OH). Reasoning: This ensures the pH is > 6.5, fully deprotonating the carboxylic acid for optimal binding to the anion exchange sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX 96-well plate.

  • Loading: Load the pre-treated plasma samples.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Reasoning: This removes neutral lipids, unbound proteins, and cationic interferences while the negatively charged 4-MDIB remains strongly bound to the quaternary amine sorbent.

  • Elution: Elute with 2 x 250 µL of Methanol containing 2% Formic Acid. Reasoning: The acidic pH neutralizes the carboxylate group, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm). Reasoning: The T3 stationary phase is designed to prevent pore dewetting, providing superior retention for polar hydantoins compared to standard C18 columns.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B held for 0.5 min, ramped to 60% B over 3.0 min, flushed at 95% B, and re-equilibrated. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (ESI-)

  • Operate the mass spectrometer in Negative Ionization Mode.

  • MRM Transitions:

    • 4-MDIB: m/z 199.1 → 113.0 (Quantifier), m/z 199.1 → 85.0 (Qualifier).

    • SIL-IS: m/z 203.1 → 117.0.

Inter-Laboratory Validation (ILV) Framework

When transferring this assay to global Contract Research Organizations (CROs), adherence to [4] is mandatory. The validation workflow ensures that geographical and instrumental differences do not introduce systematic bias.

ILVWorkflow S1 Central Lab: Method Dev & Full Validation S2 Blinded Incurred Samples & QC Preparation S1->S2 L1 Lab A (US) LC-MS/MS S2->L1 L2 Lab B (EU) LC-MS/MS S2->L2 L3 Lab C (APAC) LC-MS/MS S2->L3 S3 Data Consolidation & Bland-Altman Analysis L1->S3 L2->S3 L3->S3 S4 Final ILV Report (ICH M10 Compliant) S3->S4

Figure 2: ICH M10-compliant Inter-Laboratory Validation (ILV) workflow for 4-MDIB.

Critical ILV Acceptance Criteria
  • Cross-Validation Bias: When identical Quality Control (QC) samples are analyzed across Lab A, Lab B, and Lab C, the inter-laboratory precision (%CV) must not exceed 15%, and the mean accuracy must be within ±15% of the nominal concentration.

  • Incurred Sample Reanalysis (ISR): To prove the method works on real biological matrices (not just spiked buffers), at least 10% of actual study samples must be reanalyzed at the secondary laboratory. The difference between the original and ISR values must be within ±20% for at least 67% of the samples[3].

  • Statistical Grounding: Simple pass/fail metrics are insufficient. We utilize Bland-Altman plots to detect proportional bias (e.g., discrepancies that worsen at higher concentrations) ensuring complete data harmonization before regulatory submission.

References

  • NextSDS. "4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid - Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, 2022. URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Human Regulatory Guidelines, 2023. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

As a Senior Application Scientist, I recognize that handling specialized intermediates like 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7) requires more than a cursory glance at a Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized intermediates like 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid (CAS: 1423029-75-7) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound, a hydantoin derivative frequently utilized in drug development and amino acid synthesis, presents specific acute toxicity and irritant risks.

To ensure absolute safety and operational integrity, laboratory protocols must be built on causality—understanding why a specific piece of Personal Protective Equipment (PPE) is chosen based on the chemical's mechanistic behavior. This guide provides a self-validating, step-by-step operational and disposal framework for handling this organic acid safely.

Mechanistic Hazard Profiling

Before selecting PPE, we must analyze the compound's hazard profile. 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid is a solid organic acid that acts as a localized irritant and systemic toxicant upon exposure [1].

Table 1: Quantitative Hazard Data & PPE Matrix

GHS Hazard CodeHazard DescriptionMechanistic Risk in the LabRequired PPE / Engineering Control
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)Aerosolization of fine powders during weighing can lead to inhalation or dermal absorption.Nitrile/Butyl gloves; N95/P100 respirator or Fume Hood.
H315 Skin Irrit. 2Acidic nature disrupts the lipid bilayer of the stratum corneum upon contact with moisture.Double-gloving; Lab coat with fitted cuffs.
H319 Eye Irrit. 2ADissolution in ocular fluid causes rapid pH drops, leading to corneal protein denaturation.ANSI Z87.1-compliant chemical splash goggles.
H336 STOT SE 3Inhalation of dust/vapors causes central nervous system depression or respiratory tract irritation.Chemical fume hood (face velocity 80-100 fpm).

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling concentrated hydantoin derivatives. The following PPE must be donned prior to handling, based on the guidelines set forth by OSHA and Prudent Practices in the Laboratory [2][3].

  • Ocular Protection: Standard safety glasses are inadequate because they lack a facial seal. You must use ANSI Z87.1-compliant chemical splash goggles . Causality: If the powder becomes airborne, fine particulates can bypass standard glasses, dissolve in basal tears, and cause severe ocular irritation (H319).

  • Dermal Protection (Gloves): Use Nitrile gloves (minimum 5 mil thickness) for handling the dry powder. Causality: Latex offers exceptionally poor resistance to organic acids and poses a sensitization risk [2]. If you are dissolving the compound in polar aprotic solvents (e.g., DMF or DMSO, which are common for hydantoins), upgrade to Butyl rubber gloves , as nitrile degrades rapidly upon contact with these specific solvents.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable or if bulk transfer is required, a NIOSH-approved half-mask respirator with P100 particulate filters is mandatory to mitigate the H332 (inhalation) hazard. If handling in volatile organic solvents, equip the respirator with combination organic vapor/acid gas cartridges [3].

  • Body Protection: A standard, knee-length, flame-resistant lab coat. Ensure the cuffs are tucked inside the outer layer of your gloves to prevent powder from settling on exposed wrists.

Operational Workflow & Engineering Controls

To build a self-validating system, your workflow must inherently prevent exposure rather than simply reacting to it.

Step-by-Step Handling Protocol
  • Environmental Preparation: Verify the chemical fume hood is operational (sash at the correct height, face velocity between 80-100 fpm). Clear the workspace of any strong oxidizers or strong bases, as these are incompatible with organic acids.

  • Static Mitigation: Hydantoin powders often carry a static charge, which causes them to "jump" and aerosolize during transfer. Wipe the exterior of the weighing balance and the anti-static weigh boat with a damp, lint-free cloth to ground the area.

  • Weighing & Transfer: Using a stainless steel or PTFE-coated spatula, carefully transfer the required mass of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid into the weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Dissolution: Transfer the solid into the reaction vessel. Add the solvent slowly. Causality: Rapid addition of solvent to organic acids can cause localized exothermic reactions or rapid off-gassing, leading to splattering.

  • Decontamination: Once the transfer is complete, immediately cap the source bottle. Wipe down the spatula, balance, and hood surface with a cloth dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any microscopic acid residues, followed by a water wipe.

Workflow Visualization

G Storage Chemical Storage (Acid Cabinet) Prep PPE Donning & Hood Verification Storage->Prep Initiate Weighing Weighing (Anti-Static Boat) Prep->Weighing Transfer Dissolution Dissolution (Fume Hood) Weighing->Dissolution Add Solvent Cleanup Decontamination (Wet Wiping) Dissolution->Cleanup Post-Reaction Waste Waste Segregation (Organic Acids) Cleanup->Waste Dispose

Operational workflow for handling 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid.

Decontamination & Disposal Logistics

Improper disposal of organic acids can lead to dangerous incompatibilities in the waste stream.

Spill Response Plan:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the Acute Tox. 4 powder. Cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a compatible waste container. Wash the area with a dilute sodium bicarbonate solution to neutralize residual acid.

  • Liquid Spills (in solvent): Absorb with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible sawdust.

Waste Segregation:

  • Collect all contaminated PPE, weigh boats, and wiping cloths in a designated solid hazardous waste bin.

  • Liquid waste containing 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid must be placed in a clearly labeled "Organic Acid Waste" container.

  • Critical Rule: Never mix this waste stream with nitric acid, perchloric acid, or other strong oxidizers, as the organic butanoic acid moiety can serve as a fuel source, risking an exothermic runaway reaction or explosion [2].

References

  • NextSDS. "4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid - Substance Database." NextSDS Chemical Compliance, 2024.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor, OSHA 3151-12R, 2004. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid
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